Computational Drug-Likeness: LogP and TPSA Positioning Against Regioisomeric and Halo-Analogs
The target compound exhibits a calculated LogP of 3.10 and a TPSA of 50.19 Ų . In contrast, the 3‑pyridyl regioisomer (CAS 1178054-55-1) and the 2‑pyridyl regioisomer (CAS 1143024-51-4) possess identical molecular formula (C₁₂H₈ClNO₂; MW = 233.65) and therefore identical H‑bond acceptor/donor counts; however, the nitrogen positional shift alters the molecular electrostatic potential distribution, resulting in LogP deviations estimated at ±0.2–0.5 log units based on fragment‑based calculation methods. The fluoro‑analog (CAS 1214373-73-5; MF = C₁₂H₈FNO₂; MW = 217.20) is predicted to exhibit a lower LogP (approximately 2.4–2.8) due to the stronger electron‑withdrawing effect of fluorine, which increases polarity and reduces lipophilicity relative to the chloro substituent [1].
| Evidence Dimension | Calculated lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.10; TPSA = 50.19 Ų (ChemScene computed values) |
| Comparator Or Baseline | 2‑Pyridyl isomer: LogP ~2.8–3.0 (estimated by fragment additivity); 3‑Pyridyl isomer: LogP ~3.0–3.2; 2‑Fluoro analog: LogP ~2.4–2.8 (predicted from fluorobenzoic acid benchmarks) |
| Quantified Difference | Target compound LogP is approximately 0.3–0.7 units higher than the fluoro‑analog, indicating superior passive membrane permeability potential |
| Conditions | Computational prediction using fragment‑based LogP calculators; TPSA derived from 2D topological method |
Why This Matters
A LogP difference of 0.3–0.7 log units can translate into a measurable difference in Caco‑2 permeability and oral absorption potential, directly influencing the prioritization of scaffold for lead optimization campaigns.
- [1] Aromatic substituent constants for structure–activity correlations. J. Med. Chem. 1973, 16, 1207–1216. (Provides π‑values for Cl vs. F substituents: π(Cl) ≈ +0.71; π(F) ≈ +0.14, establishing the LogP differential.) View Source
